molecular formula C11H12ClNO3 B2933496 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride CAS No. 2138148-96-4

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride

Cat. No.: B2933496
CAS No.: 2138148-96-4
M. Wt: 241.67
InChI Key: LSSRIPDBLPIHGO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the aminoethyl group and carboxylic acid moiety adds to its chemical functionality and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-benzofuran-6-carboxylic acid as the starting material.

  • Amination Reaction: The carboxylic acid group is first converted to an amine group through amination. This can be achieved using reagents such as thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, followed by reaction with ethylenediamine to introduce the aminoethyl group.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and controlled reaction conditions are used to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The benzofuran core can undergo oxidation reactions, typically at the furan ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.

  • Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and sulfonates can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of benzofuran, such as benzofurans with hydroxyl or carbonyl groups.

  • Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

  • Substitution Products: Compounds where the aminoethyl group is replaced by other functional groups.

Mechanism of Action

Target of Action

Benzofuran compounds are known to exhibit a wide array of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives are known to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Benzofuran-6-carboxylic acid is known to be a reagent in the development of potent lfa-1/icam antagonist sar 118, an ophthalmic solution for treating dry eyes .

Scientific Research Applications

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: In the chemical industry, it can be employed in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)benzofuran-5-carboxylic acid: A structural analog with a different position of the carboxylic acid group.

  • 2-(2-Aminoethyl)benzofuran-7-carboxylic acid: Another positional isomer with the carboxylic acid group at a different position on the benzofuran ring.

  • 2-(2-Aminoethyl)benzofuran-6-carboxylic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness: 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the aminoethyl group and the carboxylic acid moiety in the 1-position of the benzofuran ring sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-4-3-9-5-7-1-2-8(11(13)14)6-10(7)15-9;/h1-2,5-6H,3-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSRIPDBLPIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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